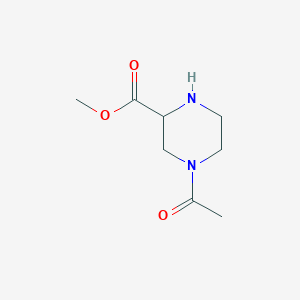

Methyl 4-acetylpiperazine-2-carboxylate

Description

Significance of Substituted Piperazine (B1678402) Scaffolds in Contemporary Chemical Synthesis

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.gov This distinction is due to its frequent appearance in a vast array of biologically active compounds and functional materials. The widespread use of the piperazine moiety stems from its unique structural and physicochemical properties.

Substituted piperazine scaffolds are integral to drug discovery, forming the core of numerous FDA-approved drugs. Their utility can be attributed to several key factors:

Versatile Bioactivity: Piperazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antidepressant, and antipsychotic properties.

Improved Pharmacokinetics: The two nitrogen atoms can act as hydrogen bond acceptors, which can enhance water solubility and bioavailability—crucial properties for drug candidates.

Structural Rigidity and Modularity: The piperazine ring provides a structurally rigid core that can be precisely functionalized at its nitrogen and carbon atoms. This modularity allows chemists to systematically modify the structure to optimize interactions with biological targets or tune material properties. researchgate.netnih.gov

Synthetic Accessibility: The chemical reactivity of piperazine-based starting materials facilitates their incorporation into larger, more complex molecules through established synthetic methods like N-alkylation, acylation, and reductive amination. nih.gov

The ability to introduce various substituents onto the piperazine ring allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery. researchgate.net

Structural Context and Nomenclature of Methyl 4-acetylpiperazine-2-carboxylate

This compound is a disubstituted piperazine derivative. Its formal nomenclature precisely describes its molecular architecture. The structure is built upon a central piperazine ring. An acetyl group (–C(O)CH₃) is attached to the nitrogen atom at position 4, and a methyl carboxylate group (–C(O)OCH₃) is attached to the carbon atom at position 2. This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

Below is a table summarizing the key identifiers and chemical properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 4-Acetyl-piperazine-2-carboxylic acid Methyl ester |

| CAS Number | 1353945-27-3 bldpharm.comchemicalbook.comfluorochem.co.ukguidechem.com |

| Molecular Formula | C₈H₁₄N₂O₃ fluorochem.co.uk |

| Molecular Weight | 186.21 g/mol bldpharm.com |

| Purity | ≥95.0% fluorochem.co.uk |

This data represents typical values and may vary between suppliers.

Overview of Research Trajectories Involving the Chemical Compound

Direct research focusing exclusively on this compound as an end-product is limited. Instead, its primary role in the scientific literature is that of a versatile chemical intermediate or building block for the synthesis of more complex, often biologically active, molecules. The research trajectories involving this compound are therefore defined by its potential for further chemical transformation.

The compound possesses two key reactive sites for elaboration:

The Methyl Ester (C2 position): This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to an alcohol or reacted with organometallic reagents.

The Secondary Amine (N1 position): While the N4 nitrogen is protected as an acetamide, the N1 nitrogen remains a nucleophilic site available for reactions such as alkylation, arylation, or coupling with other electrophiles.

Research involving structurally similar piperazine-2-carboxylate derivatives highlights their application in several areas:

Medicinal Chemistry: Derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for conditions like Alzheimer's disease, acting as cholinesterase inhibitors. nih.gov The core structure serves as a scaffold to which various pharmacophoric elements are attached.

Asymmetric Catalysis: Chiral piperazine-2-carboxylic acid derivatives have been developed as effective Lewis basic catalysts for chemical reactions like the hydrosilylation of imines, demonstrating the utility of the scaffold in creating stereoselective transformations. nih.gov

Complex Molecule Synthesis: The synthesis of FDA-approved drugs often involves piperazine intermediates that are sequentially functionalized. For instance, N-acylated or N-alkylated piperazines are common precursors in the synthesis of kinase inhibitors used in cancer therapy. nih.gov

The research trajectory for this compound is thus centered on its use as a foundational component for constructing larger, value-added molecules, leveraging its pre-defined substitution pattern to achieve specific synthetic goals.

The table below outlines potential synthetic applications for this compound.

| Functional Group | Potential Transformation | Reaction Type | Resulting Structure |

| Methyl Ester | Hydrolysis | Saponification | Carboxylic Acid |

| Methyl Ester | Amidation | Aminolysis | Carboxamide |

| Secondary Amine (N1) | Alkylation | Nucleophilic Substitution | N1-Alkyl Piperazine |

| Secondary Amine (N1) | Arylation | Buchwald-Hartwig Amination | N1-Aryl Piperazine |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-acetylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)10-4-3-9-7(5-10)8(12)13-2/h7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZJMGQNWUYOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Methyl 4 Acetylpiperazine 2 Carboxylate and Its Analogues

Retrosynthetic Analysis and Established Synthetic Pathways

A retrosynthetic analysis of Methyl 4-acetylpiperazine-2-carboxylate reveals several logical disconnections. The primary disconnection points are the N4-acetyl bond and the C2-ester bond. This suggests two main forward-synthesis approaches: direct functionalization of a pre-formed piperazine-2-carboxylate core or a more controlled, stepwise approach using protecting groups.

Multi-step Syntheses from Readily Available Precursors

The construction of the core piperazine-2-carboxylic acid structure can be achieved from simple, acyclic starting materials. One established method involves building the piperazine (B1678402) ring from 1,2-diamines. nih.gov For instance, a chiral 1,2-diamine derived from an amino acid can undergo annulation to form the desired enantiopure 3-substituted piperazine-2-acetic acid esters, a strategy that highlights the versatility of using readily available chiral pool starting materials. nih.gov

Another powerful strategy for creating the piperazine ring is the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives. google.com This method can provide optically active piperazine-2-carboxylates directly, which is highly advantageous for synthesizing chiral target molecules. The hydrogenation is typically catalyzed by optically active rhodium complexes, offering a pathway to the desired stereoisomer without the need for classical resolution. google.com

Acylation Reactions at the Piperazine Nitrogen (N4)

The introduction of the acetyl group at the N4 position is a critical step in the synthesis of the target molecule. This is typically achieved through the acylation of a methyl piperazine-2-carboxylate intermediate. In this precursor, the N4 nitrogen is generally more nucleophilic and less sterically hindered than the N1 nitrogen, allowing for regioselective acylation.

Common acylating agents for this transformation include acetyl chloride and acetic anhydride. The reaction is usually performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (HCl or acetic acid) and drive the reaction to completion. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize side reactions. A simplified protocol for the chemoselective acylation of piperazines involves reacting the piperazin-1-ium (B1237378) cation with various electrophilic reagents like acyl chlorides and anhydrides. researchgate.net

| Acylating Agent | Base | Solvent | Typical Conditions |

| Acetyl Chloride | Triethylamine | Dichloromethane (B109758) (DCM) | 0 °C to room temperature |

| Acetic Anhydride | Pyridine | None or DCM | Room temperature to gentle heating |

| Acetic Anhydride | Sodium Bicarbonate | Chloroform/Water (biphasic) | Reflux |

This table presents common conditions for the N-acylation of piperazine derivatives.

Esterification and Carboxylation Routes for C2 Position

The methyl ester at the C2 position is most commonly formed via esterification of the corresponding carboxylic acid, 4-acetylpiperazine-2-carboxylic acid. The Fischer esterification is a classic and efficient method, involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The equilibrium of this reaction is driven towards the product by using a large excess of the alcohol and sometimes by the removal of water as it is formed. youtube.com

Alternative esterification methods include reacting the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which then readily reacts with methanol to yield the methyl ester. researchgate.net Another approach involves the use of methylating agents like trimethylsilyldiazomethane (B103560), which can convert carboxylic acids to methyl esters under mild conditions. guidechem.com

Derivatization Strategies from Protected Piperazine-2-carboxylates

To achieve greater control over regioselectivity, especially in the synthesis of more complex analogues, strategies employing N-protected intermediates are frequently utilized. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used for this purpose. fishersci.co.uk

Utilization of N-Protected Piperazine Intermediates (e.g., Boc-protected)

A versatile synthetic route to this compound begins with a selectively N-protected piperazine-2-carboxylic acid derivative. A common strategy involves the following steps:

Protection: Piperazine-2-carboxylic acid is first protected at the N1 position with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This yields 1-Boc-piperazine-2-carboxylic acid.

Esterification: The carboxylic acid at the C2 position is then converted to its methyl ester, for example, using trimethylsilyldiazomethane in methanol, to produce methyl 1-Boc-piperazine-2-carboxylate. guidechem.com

Acylation: The unprotected N4 nitrogen is then selectively acylated with an acetylating agent (e.g., acetyl chloride) to give methyl 1-Boc-4-acetylpiperazine-2-carboxylate.

Deprotection: Finally, the Boc group is removed from the N1 position to yield the target compound.

This stepwise approach ensures that each functionalization occurs at the desired position, preventing the formation of isomeric byproducts. The synthesis of various N-Boc piperazine intermediates is well-documented, providing a solid foundation for this strategy. nih.govgoogle.com

Deprotection Methodologies for Subsequent Functionalization

The removal of the Boc protecting group is a crucial final step in the synthetic sequence described above. The Boc group is known for its stability under a variety of conditions but its susceptibility to cleavage under acidic conditions. acsgcipr.org This allows for its selective removal without disturbing other functional groups like the ester and the amide in the target molecule.

Common methods for Boc deprotection involve treating the protected compound with a strong acid. fishersci.co.uk Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is highly effective. nih.gov Another widely used reagent is hydrogen chloride (HCl), typically as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate. nih.govjgtps.com The choice of reagent and conditions can be tailored to the specific substrate and the desired purity of the final product.

| Reagent | Solvent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-4 hours | nih.gov |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room temperature, 1-4 hours | nih.gov |

| Hydrochloric Acid (HCl) | Methanol / Ether | Room temperature | jgtps.com |

| Fluorinated Alcohols (e.g., TFE, HFIP) | Heat (conventional or microwave) | Neutral conditions, elevated temperature | google.com |

| Oxalyl Chloride | Methanol | Room temperature, 1-4 hours | nih.gov |

This table summarizes various reported methodologies for the deprotection of N-Boc groups.

Advanced Enantioselective Synthesis of Chiral Piperazine-2-carboxylates

The creation of specific stereoisomers of chiral piperazine-2-carboxylates is crucial for their application in drug discovery. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which often exhibits significantly different pharmacological and toxicological profiles compared to its mirror image.

Asymmetric Catalysis in the Formation of Piperazine Ring Systems

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of piperazine derivatives. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Several catalytic systems have been successfully employed in the formation of chiral piperazine ring systems.

Palladium-catalyzed asymmetric allylic alkylation has been effectively used to synthesize α,α-disubstituted piperazin-2-ones, which are valuable precursors to chiral piperazines. nih.gov By employing a chiral palladium catalyst derived from an electron-deficient phosphine-oxazoline (PHOX) ligand, a variety of N-Boc-protected α,α-disubstituted piperazin-2-ones can be obtained in high yields and enantioselectivities. nih.gov Subsequent deprotection and reduction of the piperazinone moiety furnish the corresponding chiral gem-disubstituted piperazines. nih.gov

Another significant advancement is the use of L-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. organic-chemistry.org This methodology provides access to a broad range of chiral amines, which can be precursors to or components of more complex piperazine structures, with high isolated yields and enantioselectivities. organic-chemistry.org The presence of an arene sulfonyl group on the N4 position of the piperazine catalyst was found to be critical for achieving high levels of enantioselectivity. organic-chemistry.org

Furthermore, iridium-catalyzed asymmetric transfer hydrogenation has been developed for the synthesis of 3-substituted piperazines. acs.org This one-pot tandem reaction combines a titanium-catalyzed hydroamination of aminoalkyne substrates to form cyclic imines, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation using a Noyori-Ikariya catalyst to yield enantioenriched piperazines with good enantiomeric excesses. acs.org

Table 1: Asymmetric Catalytic Approaches to Chiral Piperazine Derivatives

| Catalytic System | Reaction Type | Substrate | Product | Key Features |

| Palladium/PHOX Ligand | Decarboxylative Allylic Alkylation | N-Boc-piperazin-2-one | α,α-disubstituted piperazin-2-one | High yields and enantioselectivities for gem-disubstituted piperazines. nih.gov |

| L-piperazine-2-carboxylic acid derived N-formamide | Hydrosilylation | N-aryl imine | Chiral amine | High enantioselectivity for a broad range of substrates. organic-chemistry.org |

| Iridium/Noyori-Ikariya Catalyst | Asymmetric Transfer Hydrogenation | Aminoalkyne | 3-substituted piperazine | One-pot tandem reaction with good enantiomeric excesses. acs.org |

Chiral Pool Approaches for Stereocenter Introduction

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials to introduce stereocenters into the target molecule. This approach is often practical and scalable for the synthesis of complex chiral molecules.

A common strategy involves starting from α-amino acids to construct orthogonally protected, enantiomerically pure 2-substituted piperazines. mdpi.com This method allows for the synthesis of chiral 2-substituted piperazines in a few steps, with the key transformation being an aza-Michael addition between a chiral 1,2-diamine, derived from the starting amino acid, and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. mdpi.com This approach has been successfully applied to the multigram scale synthesis of various chiral piperazines. mdpi.com

Another example is the development of a concise synthetic route to 3-substituted piperazine-2-acetic acid esters starting from optically pure amino acids. scispace.com This five-step sequence involves the conversion of the amino acid to a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired enantiopure 3-substituted piperazine-2-acetic acid ester. scispace.com This methodology has enabled the synthesis of derivatives that were previously difficult to access. scispace.com

The asymmetric synthesis of piperazic acid and its derivatives has also been achieved from D- or L-glutamic acid. nih.gov In this approach, the glutamic acid is converted to a dihydroxyvalerate ester, and after activation of the hydroxyl groups, treatment with a bis-protected hydrazine (B178648) yields the desired piperazic acid derivative with high optical purity. nih.gov

Diastereoselective Synthesis for Control of Stereochemistry

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, as it allows for the selective formation of one diastereomer over others. This control is essential for defining the three-dimensional structure of the molecule and, consequently, its biological activity.

One effective method for achieving diastereocontrol in piperazine synthesis is through direct diastereoselective α-C–H lithiation of N-Boc protected piperazines. biosynth.com The use of s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate enables the asymmetric lithiation and subsequent functionalization at the α-position with good levels of diastereocontrol. biosynth.com The stereochemical outcome is influenced by both the distal substituent on the piperazine ring and the nature of the electrophile used. biosynth.com

The synthesis of substituted piperazine-2,5-diones provides another platform for diastereoselective transformations. researchgate.net Condensation of benzaldehydes with the piperazine-2,5-dione core leads to the formation of (Z,Z)-(benzylidene)piperazine-2,5-diones. researchgate.net Subsequent hydrogenation of these compounds can produce two diastereomers, and by carefully choosing the reaction conditions, the formation of the cis isomer as the major product can be achieved. researchgate.net

Emerging Methodologies in Sustainable Synthesis for Piperazine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to reduce environmental impact and improve safety and efficiency. For piperazine derivatives, several emerging methodologies align with these principles.

Photoredox catalysis has gained significant attention as a sustainable method for the C–H functionalization of piperazines. scispace.com This approach utilizes visible light to drive chemical reactions, often under mild conditions. Both transition-metal-based photocatalysts, such as iridium complexes, and purely organic photocatalysts have been employed to generate α-aminyl radicals from piperazines, which can then undergo various coupling reactions. scispace.com This strategy avoids the need for pre-functionalized substrates and often uses more environmentally benign reagents. acs.org The transition of these methods from batch to continuous flow conditions further enhances their sustainability. scispace.com

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral piperazines. Enzymes can operate in aqueous media under mild temperature and pH conditions, reducing the need for harsh reagents and organic solvents. A notable example is the use of an aminopeptidase (B13392206) from Aspergillus oryzae for the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) to produce enantiopure (S)-piperazine-2-carboxylic acid. researchgate.netmdpi.com The enzyme can be immobilized on a solid support, allowing for its reuse over multiple cycles and integration into continuous flow processes, which significantly increases productivity. researchgate.netmdpi.com

Flow chemistry is another emerging technology that enhances the sustainability of piperazine synthesis. nih.gov Continuous flow reactors offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for highly exothermic or hazardous reactions. nih.gov The synthesis of various piperazine-containing active pharmaceutical ingredients has been successfully adapted to flow conditions, often leading to higher yields, reduced reaction times, and easier scale-up compared to traditional batch processes. nih.gov Microwave-assisted synthesis, sometimes integrated into flow systems, can further accelerate reactions and improve energy efficiency. biosynth.com

Table 2: Emerging Sustainable Synthesis Methodologies for Piperazine Derivatives

| Methodology | Key Principles | Advantages | Example Application |

| Photoredox Catalysis | Visible light-driven reactions, radical generation. | Mild conditions, avoids pre-functionalization, use of organic catalysts. scispace.comacs.org | C–H functionalization of the piperazine core. scispace.com |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild aqueous conditions, reduced waste. mdpi.com | Kinetic resolution of piperazine-2-carboxamide. researchgate.netmdpi.com |

| Flow Chemistry | Continuous processing in microreactors or packed beds. | Enhanced safety, better process control, scalability, integration with other technologies. nih.gov | Synthesis of piperazine-containing APIs. nih.gov |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Acetylpiperazine 2 Carboxylate

Reactions at the Piperazine (B1678402) Nitrogen Atoms (N1 and N4)

The piperazine ring contains two nitrogen atoms, denoted as N1 and N4, which exhibit different reactivity profiles due to their chemical environments. The N4 nitrogen is part of an amide linkage, resulting from its acetylation, which significantly reduces its nucleophilicity. In contrast, the N1 nitrogen is a secondary amine, rendering it the primary site for nucleophilic reactions.

The N1 nitrogen of Methyl 4-acetylpiperazine-2-carboxylate is nucleophilic and readily participates in various coupling reactions. This reactivity is fundamental to its application in the synthesis of a diverse range of substituted piperazine derivatives. For instance, it can undergo N-arylation or N-alkylation reactions with suitable electrophiles under appropriate reaction conditions. The specific conditions for these reactions, such as the choice of base and solvent, are critical for achieving high yields and selectivity.

The N1 nitrogen can also undergo acyl transfer reactions, leading to the formation of N-acylated products. This transformation is a key step in the synthesis of many biologically active molecules. For example, coupling of the N1 nitrogen with various carboxylic acids or their activated derivatives results in the formation of amide bonds, a common feature in many pharmaceutical compounds.

The basicity of the N1 nitrogen, quantified by its pKa value, is a crucial determinant of its reactivity and its interaction with biological targets. The predicted pKa of the most basic nitrogen in this compound is approximately 6.6. This moderate basicity influences its nucleophilicity and the conditions required for its reactions. In the context of drug design, the pKa of the piperazine nitrogen is a key factor in the binding of inhibitors to enzymes like kynurenine-1-monooxygenase (KMO), where it can form critical interactions with the active site. The electronic properties of the substituents on the piperazine ring can modulate this pKa, thereby fine-tuning the molecule's biological activity.

Transformations of the Ester and Acetyl Functional Groups

Beyond the reactivity of the piperazine nitrogens, the ester and acetyl groups of this compound also offer avenues for chemical modification.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a necessary step in the synthesis of final drug candidates, as the carboxylic acid moiety can be crucial for biological activity or for improving pharmacokinetic properties. Additionally, the ester can undergo transesterification reactions in the presence of an alcohol and a suitable catalyst, allowing for the introduction of different alkyl groups. The amidation of the ester group with various amines is also a common transformation in the synthesis of piperazine-based KMO inhibitors.

The acetyl group at the N4 position is relatively stable due to the amide resonance. However, under certain conditions, it can be cleaved or modified. The presence of this acetyl group is significant as it protects the N4 nitrogen from participating in reactions, thereby directing the reactivity towards the N1 nitrogen.

Directed C-H Activation and Functionalization Strategies on the Piperazine Core

The direct functionalization of carbon-hydrogen (C-H) bonds on the piperazine scaffold represents a highly atom-economical approach to introduce molecular complexity, bypassing the need for pre-functionalized starting materials. nih.govmdpi.com However, the piperazine ring presents unique challenges compared to simpler N-heterocycles like pyrrolidine (B122466) or piperidine. The presence of a second nitrogen atom can lead to catalyst inhibition, undesired side reactions, or complex regioselectivity issues. nih.govencyclopedia.pub For this compound, the electronic and steric properties of the N-acetyl group and the C-2 methyl carboxylate group are critical in directing the regioselectivity of C-H activation.

Research into the functionalization of N-acyl and N-Boc protected piperazines provides a framework for predicting the reactivity of this compound. The N-acetyl group, being an amide, significantly influences the electronic properties and conformational dynamics of the ring. The rotation around the C-N amide bond is restricted, which can influence the accessibility of adjacent C-H bonds. rsc.org

Several catalytic strategies have been developed that could be applied to this substrate:

Transition-Metal-Catalyzed Functionalization: Palladium catalysis is a prominent method for C-H activation. In the context of this compound, activation could potentially occur at C-3 (α to the N1 amine) or at C-5/C-6 (α to the N4 acetyl group). The N-acetyl group is generally a weaker directing group than the pyridinyl or similar chelating groups often used to enforce regioselectivity. nih.govnih.gov However, Lewis acid-catalyzed approaches, for instance using Scandium(III) triflate, have been shown to trigger highly diastereoselective bidirectional C-H functionalization in related piperazine systems, reacting with hydride acceptors. researchgate.net

Photoredox Catalysis: This method has emerged as a powerful tool for the α-C–H functionalization of N-heterocycles under mild conditions. nih.gov For N-aryl or N-Boc piperazines, iridium-based photocatalysts have successfully mediated C-H arylation and vinylation. mdpi.comencyclopedia.pub The mechanism typically involves the formation of an α-amino radical following single-electron transfer and deprotonation. mdpi.com For this compound, such a pathway would likely favor functionalization at the C-3 position, which is α to the more easily oxidized secondary amine at N1.

Lithiation-Trapping: Direct α-lithiation of N-Boc-protected piperazines followed by trapping with an electrophile is another viable strategy. mdpi.com The regioselectivity of this approach is dictated by the directing metallating group and the relative acidity of the α-protons. The application to this compound would need to consider the potential for competitive deprotonation at the C-3 and C-5 positions.

The table below summarizes key C-H functionalization methods developed for the piperazine core, which could be adapted for this compound.

| Method | Catalyst/Reagent | Functional Group Introduced | Typical Substrate & Comments | Reference |

| Photoredox Arylation | Ir(ppy)₂(dtbbpy)PF₆ | Aryl | N-Aryl or N-Boc piperazines. Functionalization occurs α to the nitrogen. | mdpi.com |

| Rh-Catalyzed Carbonylation | [Rh₄(CO)₁₂] | Alkylcarbonyl | N-(2-pyridinyl)piperazines. Requires a directing group. | nih.gov |

| Lewis Acid-Catalyzed Functionalization | Sc(OTf)₃ | Varies (based on hydride acceptor) | N,N'-disubstituted piperazines. Achieves bidirectional functionalization. | researchgate.net |

| α-Lithiation Trapping | s-BuLi / (-)-Sparteine (B7772259) | Varies (based on electrophile) | N-Boc piperazines. Can be performed asymmetrically. | mdpi.com |

Stereochemical Integrity and Transformations of Chiral Centers

This compound possesses a stereocenter at the C-2 position. The absolute configuration of this center is crucial for its application as a chiral building block in pharmaceutical synthesis. lookchem.com The stability of this stereocenter and its ability to influence subsequent chemical transformations on the ring are of paramount importance.

Stereochemical Integrity at C-2:

The C-2 position is an α-carbon to both a secondary amine (N1) and a methyl ester carbonyl group. This structure is analogous to an α-amino acid ester. It is well-documented that the α-proton in such systems is susceptible to abstraction under basic conditions, which can lead to epimerization and loss of stereochemical purity. nih.govrsc.org The formation of an intermediate enolate, stabilized by the adjacent ester group, facilitates this process. Studies on peptide synthesis have shown that the choice of base and reaction conditions is critical to suppress epimerization during coupling reactions of amino acid derivatives. nih.govresearchgate.net Therefore, reactions involving this compound under basic conditions must be carefully controlled to maintain the stereochemical integrity of the C-2 center.

Diastereoselective Transformations:

The existing chiral center at C-2 can serve as a powerful stereocontrol element, directing the functionalization of other positions on the piperazine ring to create new stereocenters with high diastereoselectivity. This principle is fundamental to asymmetric synthesis.

For instance, a highly diastereoselective bidirectional C(sp³)–H bond functionalization of piperazine compounds has been reported, where catalysts and ligands were key to controlling the diastereoselectivity of the reaction. researchgate.net In such a scenario, the pre-existing stereochemistry at C-2 in this compound would likely create a facial bias, directing an incoming reagent to one face of the molecule over the other, resulting in one diastereomer being formed in preference to the other. The use of chiral auxiliaries, a role this molecule can play, is a common strategy to control stereochemistry in reactions. lookchem.com

The synthesis of enantiomerically pure piperazine-2-carboxylic acid derivatives often relies on methods like enzymatic resolution. For example, a close analog, methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, has been resolved using the enzyme alcalase to yield the pure (S)-enantiomer, demonstrating a practical route to obtaining this chiral scaffold with high optical purity. nih.gov

The table below outlines factors influencing the stereochemical outcomes for chiral piperazine-2-carboxylate derivatives.

| Transformation/Condition | Stereochemical Consideration | Potential Outcome | Controlling Factors | Reference |

| Base-Mediated Reactions | Integrity of C-2 stereocenter | Epimerization/Racemization | Base strength, temperature, reaction time | nih.govnih.gov |

| C-H Functionalization (e.g., at C-3 or C-5) | Diastereoselective Induction | Formation of a new stereocenter with a specific relative configuration | Existing C-2 stereocenter, catalyst/ligand system | researchgate.net |

| Asymmetric Hydrogenation of Precursors | Creation of C-2 stereocenter | Enantioselective formation of the piperazine ring | Chiral catalyst (e.g., Pd-complex), substrate structure | rsc.org |

| Enzymatic Resolution | Separation of Enantiomers | Isolation of a single enantiomer (e.g., (S)-isomer) | Enzyme selectivity (e.g., Alcalase), substrate N-protecting group | nih.gov |

Structural Modification and Derivatization Research of Methyl 4 Acetylpiperazine 2 Carboxylate

Design and Synthesis of Novel Piperazine (B1678402) Analogues

The design of novel analogues using Methyl 4-acetylpiperazine-2-carboxylate as a starting scaffold is a strategic approach to explore new chemical space. The synthesis of such analogues often begins with the preparation of the core piperazine ring itself, which can be achieved through methods like the hydrogenation of pyrazine (B50134) precursors followed by selective N-acylation. For instance, a common synthetic strategy involves the esterification and reduction of a pyrazine-2-carboxylic acid to form the piperazine ring, which is then further functionalized. connectjournals.com

Once obtained, this compound acts as a key intermediate. Its derivatization allows for the creation of a library of related compounds. The primary reactive sites for building novel analogues are the secondary amine at the N1 position and the methyl ester at the C2 position. The N-acetyl group at the N4 position provides steric and electronic influence, directing the reactivity of the other positions and contributing to the conformational properties of the resulting analogues.

Introduction of Diverse Substituents on the Piperazine Ring

The introduction of a wide array of substituents onto the piperazine ring of this compound is a primary method for its derivatization. This can be accomplished by targeting the two main functional groups.

First, the secondary amine at the N1 position is available for various coupling reactions, such as N-alkylation and N-arylation, to introduce new carbon-based substituents.

Second, and more commonly, the methyl ester at the C2 position can be hydrolyzed to its corresponding carboxylic acid, 4-acetylpiperazine-2-carboxylic acid. This transformation is critical as it provides a versatile "handle" for further modification. The resulting carboxylic acid can be activated and coupled with a vast library of primary and secondary amines to form a diverse series of piperazine-2-carboxamide (B1304950) derivatives. nih.gov Amide bond formation is one of the most frequently used reactions in medicinal chemistry, employing a range of coupling reagents to facilitate the reaction between a carboxylic acid and an amine. hepatochem.comresearchgate.net Common coupling reagents include carbodiimides like DCC (N,N′-dicyclohexylcarbodiimide) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com

This amide coupling strategy allows for the systematic introduction of substituents with varied electronic, steric, and physicochemical properties, as illustrated in the table below.

| Amine Coupling Partner | Resulting C2-Substituent Functional Group | Potential Properties Introduced |

| Benzylamine | N-benzylcarboxamide | Aromatic interactions, lipophilicity |

| Morpholine | Morpholin-4-ylmethanone | Polarity, hydrogen bond acceptor |

| Aniline | N-phenylcarboxamide | Planarity, electronic variation via substituted anilines |

| Glycine methyl ester | N-(2-methoxy-2-oxoethyl)carboxamide | Peptidomimetic character, hydrogen bonding sites |

| Hydroxylamine | N-hydroxycarboxamide (Hydroxamic acid) | Metal chelation, hydrogen bonding |

Formation of Hybrid Molecular Architectures

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with potentially enhanced or novel properties. This compound is an excellent scaffold for constructing such architectures, primarily after its hydrolysis to 4-acetylpiperazine-2-carboxylic acid.

The synthetic strategy typically involves an amide coupling reaction between the 4-acetylpiperazine-2-carboxylic acid moiety and an amino-functionalized second molecule. nih.gov This approach has been used to link piperazine units to a variety of complex molecular frameworks. For example, piperazine intermediates have been coupled with benzodioxane structures to create novel derivatives. eurjchem.com Similarly, the piperazine scaffold can be incorporated into larger systems containing other heterocyclic rings like pyrimidine. researchgate.net This modular approach allows chemists to combine the structural features of the piperazine core with those of other known bioactive molecules, including natural products, to generate complex and diverse hybrid architectures. nih.gov

| Hybrid Scaffold Example | Connecting Linkage | Resulting Hybrid Architecture |

| 1,4-Benzodioxane derivative with an amine linker | Amide Bond | 4-acetylpiperazinyl-benzodioxane hybrid |

| Amino-functionalized pyrimidine | Amide Bond | 4-acetylpiperazinyl-pyrimidine hybrid |

| Amino derivative of Glycyrrhetinic Acid | Amide Bond | 4-acetylpiperazinyl-natural product hybrid |

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

Investigating the structure-reactivity and structure-property relationships (SAR/SPR) of derivatives is crucial for understanding how specific chemical modifications influence the molecule's behavior. For derivatives of the piperazine-2-carboxylate scaffold, these studies reveal important correlations between structure and function.

A key area of study is how modifications at the C2 position affect biological activity. Research on analogous series of piperazine-2-carboxylic acid derivatives has shown that different functional groups at this position can lead to distinct biological profiles. nih.gov For instance, in one study, the free carboxylic acid derivatives displayed selectivity for inhibiting the enzyme acetylcholinesterase (AChE). nih.gov However, converting the carboxylic acid to various carboxamides or a hydroxamic acid resulted in compounds that were more potent and selective inhibitors of a different enzyme, butyrylcholinesterase (BChE). nih.gov This demonstrates a clear structure-property relationship where the nature of the C2 substituent directly modulates biological selectivity.

The table below summarizes these observed relationships for analogous systems.

| Structural Modification at C2 | Observed Property Change | Reference |

| Free Carboxylic Acid | Enhanced selectivity for AChE inhibition | nih.gov |

| Carboxamides | Increased potency and selectivity for BChE inhibition | nih.gov |

| Hydroxamic Acids | Significant potency and high selectivity for BChE inhibition | nih.gov |

Systematic modifications of the piperazine ring also predictably alter fundamental physicochemical properties. The introduction of different substituents affects lipophilicity (logP), aqueous solubility, hydrogen bonding capacity, and molecular size. These properties are critical as they influence how the molecule interacts with biological systems.

Applications of Methyl 4 Acetylpiperazine 2 Carboxylate As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The strategic incorporation of pre-functionalized building blocks is a cornerstone of efficient complex molecule synthesis. Methyl 4-acetylpiperazine-2-carboxylate and its close analogs fit this role by providing a rigid, C2-substituted piperazine (B1678402) core that can be elaborated upon. The ester functionality at the C2 position is a key reactive handle, often converted into an amide, which is a common linkage in biologically active molecules. nih.gov The secondary amine at the N1 position allows for the introduction of a wide variety of substituents through reactions like alkylation or arylation. mdpi.com

A notable application of a closely related analog, Methyl piperazine-2-carboxylate, has been identified in the study of biological systems. It functions as a potent activator of the METTL3/METTL14/WTAP RNA methylation complex. nih.govacs.org In studies related to HIV, this activation was shown to increase the N6-adenosine methylation level within the viral RNA genome, leading to enhanced virion production. nih.gov In other research, this compound, referred to as M3A, was used to induce the expression of the PAX8 gene in kidney development studies, demonstrating its ability to modulate complex biological pathways. nih.gov

The synthesis of piperazine-2-acetic acid esters, which are structurally related to the target compound, has been developed from optically pure amino acids, highlighting the utility of these scaffolds in creating novel, biologically relevant piperazine heterocycles. nih.gov These synthetic routes underscore the value of piperazine-2-carboxylate derivatives as intermediates for more complex pharmaceutical agents, including those developed as multi-target-directed ligands for conditions like Alzheimer's disease. nih.gov

Role in Scaffold Design and the Generation of Chemical Libraries

The piperazine ring is a highly sought-after heterocyclic scaffold for the development of new drug candidates. nih.govresearchgate.net Its structure is present in numerous drugs across various therapeutic areas. rsc.orgrsc.org this compound is an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis due to its two distinct points for modification. rsc.orgnih.gov The secondary amine (N1) and the methyl ester (C2) can be functionalized orthogonally, allowing for the systematic generation of large libraries of related compounds.

A prime example of this strategy is the production of a 15,000-member lead discovery library based on piperazine-2-carboxamide (B1304950) derivatives, which was achieved using solid-phase synthesis techniques. 5z.comnih.gov In such a library, the core scaffold provides a consistent three-dimensional framework, while the substituents introduced at the reactive sites explore the surrounding chemical space to identify potent and selective interactions with biological targets. 5z.comnih.gov The N-acetyl group on this compound serves to modulate the basicity and lipophilicity of the core, which can be crucial for optimizing pharmacokinetic properties.

The generation of a chemical library from this compound can be systematically planned, as illustrated in the table below.

| Reactive Site on Scaffold | Reaction Type | Example Reagent Class (R-X) | Resulting Linkage |

| N1-H (Secondary Amine) | Nucleophilic Substitution | Alkyl Halides (R-Br) | N1-Alkyl |

| Reductive Amination | Aldehydes/Ketones (R-CHO) | N1-Alkyl | |

| Buchwald-Hartwig Amination | Aryl Halides (Ar-Cl) | N1-Aryl | |

| Acylation | Acid Chlorides (R-COCl) | N1-Acyl | |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N1-Sulfonyl | |

| C2-CO₂Me (Methyl Ester) | Amidation | Primary/Secondary Amines (R-NH₂) | C2-Amide (C(O)NHR) |

| Hydrazinolysis | Hydrazine (B178648) (H₂NNH₂) | C2-Hydrazide (C(O)NHNH₂) | |

| Reduction | Reducing Agents (e.g., LiAlH₄) | C2-Hydroxymethyl (CH₂OH) | |

| Grignard Reaction | Organometallic Reagents (R-MgBr) | C2-Acyl (C(O)R) (after oxidation) |

This interactive table demonstrates the versatility of the scaffold in generating diverse molecular structures for high-throughput screening.

Application in Heterocyclic Compound Synthesis

While being a heterocycle itself, this compound is also a valuable starting material for the synthesis of more elaborate, often fused or bicyclic, heterocyclic systems. The functional groups on the piperazine ring serve as handles for intramolecular or intermolecular cyclization reactions, leading to novel ring systems. nih.govorganic-chemistry.org

Key synthetic strategies include:

Radical Cyclizations: Unsaturated piperazine derivatives, which can be prepared from the title compound, undergo Mn(OAc)₃-mediated oxidative radical cyclizations with 1,3-dicarbonyl compounds to form novel piperazine-substituted dihydrofurans. nih.gov

Fused Heterocycle Formation: The ester group can be converted to a hydrazide, which is a common precursor for various five-membered heterocycles like pyrazoles or oxadiazoles (B1248032) through condensation and cyclization reactions. acs.orgnih.govmdpi.com

Bicyclic Piperazine Synthesis: Methodologies have been developed for the stereocontrolled synthesis of bicyclic piperazine-2-carboxylic acids starting from precursors like L-proline, demonstrating the creation of constrained, conformationally rigid scaffolds. researchgate.net

Piperazinone Formation: The asymmetric hydrogenation of pyrazin-2-ols using palladium catalysis provides a direct route to chiral piperazin-2-ones, which are valuable motifs in bioactive molecules and can be further converted to chiral piperazines. dicp.ac.cnrsc.org

These transformations highlight the role of the piperazine-2-carboxylate core as a platform for building molecular complexity and accessing new areas of chemical space.

Contribution to Molecular Tool and Probe Synthesis

Molecular tools and fluorescent probes are essential for studying biological processes, and the piperazine scaffold is frequently used in their design. acs.org Piperazine derivatives can be incorporated into fluorescent probes where they act as a recognition element or a modulator of the fluorescent signal. mdpi.comresearchgate.netnih.gov

The mechanism often involves photoinduced electron transfer (PET). In a typical design, the piperazine moiety is linked to a fluorophore such as a coumarin (B35378) or naphthalimide. mdpi.comresearchgate.net The lone pair of electrons on a piperazine nitrogen can quench the fluorescence of the attached fluorophore through PET. However, upon protonation in an acidic environment or chelation with a metal ion, this electron pair becomes engaged, inhibiting the PET process and causing the probe to "turn on" with a significant increase in fluorescence intensity. acs.orgmdpi.com This principle has been used to create probes that can:

Detect changes in pH, which is particularly useful for imaging acidic organelles like lysosomes or tracking processes such as mitophagy. acs.org

Selectively sense metal ions like Cu²⁺ and Hg²⁺. mdpi.com

Detect biologically important small molecules like hydrogen sulfide (B99878) (H₂S). rsc.org

This compound is a suitable precursor for these tools. Its ester group can be readily converted to a carboxamide to attach the fluorophore, while the N1 and N4 positions can be tailored to fine-tune the probe's solubility, targeting specificity, and electronic properties.

As a Precursor or Component in Catalytic Systems

The ability of nitrogen heterocycles to act as ligands for transition metals is a fundamental principle in catalysis. rsc.orgnih.gov The piperazine ring, with its two nitrogen donor atoms, can coordinate to metal centers to form stable complexes. biointerfaceresearch.com Furthermore, the carboxylate group (or the carbonyl oxygen of the ester in this compound) can also participate in coordination, making piperazine-2-carboxylic acid derivatives potential bidentate ligands.

This coordination capability has been exploited in several areas:

Formation of Metal Complexes and Frameworks: Piperazine derivatives have been successfully used to synthesize metal-organic frameworks (MOFs) and coordination polymers. rsc.org Piperazine-containing macrocycles form stable complexes with a range of transition metals, including Cu(II), Zn(II), and Mn(II), where the ligand framework dictates the geometry and properties of the metal center. nih.govresearchgate.netnih.gov

Asymmetric Catalysis: Chiral piperazine derivatives are valuable as ligands in asymmetric catalysis. For example, rhodium complexes have been used for the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives to produce optically active piperazine-2-carboxylic acid derivatives, which are key intermediates for pharmaceuticals. google.com In other systems, palladium catalysts are used with chiral ligands for the asymmetric synthesis of substituted piperazines. dicp.ac.cnrsc.orgrsc.org

The structural features of this compound make it an attractive candidate for the development of new chiral ligands and catalysts for a variety of chemical transformations.

| Ligand Type / Precursor | Metal | Catalytic Application / Complex Type |

| Piperazine-containing macrocycles | Cu(II), Zn(II), Mn(II) | Model complexes for catalysis, MRI contrast agents. nih.govnih.gov |

| Pyrazinecarboxylic acid amides | Rhodium (Rh) | Asymmetric hydrogenation to form chiral piperazines. google.com |

| Pyrazin-2-ols | Palladium (Pd) | Asymmetric hydrogenation to form chiral piperazin-2-ones. dicp.ac.cnrsc.org |

| Piperazine N₂O₂ Ligands | Co(II), Cu(II), Zn(II) | DNA/protein binding studies, potential biological catalysts. biointerfaceresearch.com |

This table summarizes examples of piperazine-based ligands and their use in forming metal complexes with potential or proven catalytic applications.

Computational and Theoretical Chemistry Studies on Methyl 4 Acetylpiperazine 2 Carboxylate

Electronic Structure and Molecular Orbital Analysis

The electronic properties of Methyl 4-acetylpiperazine-2-carboxylate are fundamental to its reactivity and intermolecular interactions. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to elucidate these characteristics.

Detailed analysis of the Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For piperazine (B1678402) derivatives, descriptors such as HOMO and LUMO energies have been shown to correlate with their biological activities. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are another powerful tool, visualizing the charge distribution across the molecule. These maps identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For this compound, the oxygen atoms of the acetyl and carboxylate groups would exhibit strong negative potential, indicating sites prone to electrophilic attack or hydrogen bond donation. Conversely, regions around the hydrogen atoms would show positive potential. MEP analysis helps in understanding how the molecule might interact with biological targets like protein binding sites. researchgate.net

Theoretical studies on related structures, such as metal complexes of piperazine derivatives, have successfully used DFT to validate proposed structures and analyze electronic properties, indicating the robustness of these methods. nih.govmdpi.com The global electrophilicity index, calculated from FMO analysis, can further classify the molecule's reactivity profile. researchgate.net

| Property | Computational Method | Significance for this compound |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP) | Indicates electron-donating capacity; influences interactions with electrophilic sites in receptors. |

| LUMO Energy | DFT (e.g., B3LYP) | Indicates electron-accepting capacity; relates to stability and potential for reaction with nucleophiles. mdpi.com |

| HOMO-LUMO Gap | DFT | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution, identifying sites for non-covalent interactions like hydrogen bonding. researchgate.net |

| Dipole Moment | DFT | Quantifies molecular polarity, affecting solubility and binding affinity. nih.gov |

Conformational Analysis and Dynamics of the Piperazine Ring System

The three-dimensional structure and flexibility of this compound are crucial for its biological function, governing how it fits into a receptor's binding pocket. The conformational behavior of N-acylated piperazines is complex, primarily due to two phenomena: the inversion of the piperazine ring and the restricted rotation around the N-C(O) amide bond. nih.govrsc.org

The piperazine ring typically adopts a thermodynamically stable chair conformation . nih.govresearchgate.net However, other conformers like the boat, twist-boat, and half-chair are also possible. nih.gov The presence of substituents significantly influences the conformational equilibrium. For the title compound, the methyl carboxylate group at the C2 position and the acetyl group at the N4 position create steric and electronic effects that dictate the preferred conformation. In some substituted piperazines, strong steric interactions can even force the ring into a twist-boat conformation instead of the typical chair. rsc.org

Temperature-dependent NMR spectroscopy is a powerful experimental technique used to study these dynamics, allowing for the determination of the energy barriers (ΔG‡) for both ring inversion and amide bond rotation. nih.govrsc.org For N-benzoylated piperazines, these barriers are typically in the range of 57–73 kJ mol⁻¹, with the amide bond rotation often having a higher energy barrier than the ring inversion. nih.gov The polarity of the solvent can also influence these barriers by stabilizing the zwitterionic canonical form of the amide bond. nih.gov

| Phenomenon | Description | Governing Factors | Typical Energy Barrier (ΔG‡) |

|---|---|---|---|

| Piperazine Ring Inversion | Interconversion between two chair conformations. | Steric hindrance of substituents, solvent effects. | 57 - 66 kJ mol⁻¹ (for N-benzoylated piperazines). nih.gov |

| Amide Bond Rotation | Restricted rotation around the N-C(O) bond due to its partial double-bond character. | Electronic effects of substituents on the acyl group, solvent polarity. | 57 - 73 kJ mol⁻¹ (for N-benzoylated piperazines). nih.gov |

| Axial/Equatorial Preference | The preference of a substituent to occupy an axial or equatorial position on the chair conformer. | Steric bulk (A-value) of the substituent. | N/A |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, intermediates, and transition states. For this compound, this could involve modeling its synthesis or its metabolic degradation pathways.

For instance, the synthesis of N-acylated piperazines often involves the reaction of a piperazine with an acyl chloride or anhydride. Computational modeling can be used to study the reaction pathway, identifying the key transition state and calculating its energy, which corresponds to the activation energy of the reaction. DFT calculations have been used to interpret the experimentally observed regioselectivity in the alkylation of related heterocyclic systems by modeling the electronic structure of the reacting anion. mdpi.com

Kinetic studies on the oxidation of piperazines have proposed mechanisms involving the formation of an intermediate complex, and computational methods could further refine the structure of this transition state. scirp.org Similarly, mechanisms for the formation of the piperazine ring itself, for example from aziridines, have been proposed and could be investigated in detail using computational tools to validate the proposed intermediates and transition states. acs.org By calculating the energies of various possible pathways, chemists can predict the most likely product and optimize reaction conditions to favor its formation.

Quantitative Structure-Property Relationship (QSPR) Modeling (e.g., pKa prediction)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structure with its physicochemical properties or biological activity. nih.govfrontiersin.org These models are built by calculating a set of molecular descriptors and using machine learning or regression techniques to build a predictive equation. mdpi.comnih.gov

For this compound, a QSPR model could be developed to predict key properties like its pKa . The pKa is a critical parameter in drug design, as it determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. The piperazine ring contains two nitrogen atoms, but their basicity is significantly modulated by the attached acetyl and carboxylate groups. The electron-withdrawing acetyl group is known to substantially reduce the pKa of the adjacent nitrogen. rsc.org

To build a pKa prediction model, a training set of piperazine derivatives with experimentally measured pKa values would be used. rsc.org Various molecular descriptors would be calculated for each molecule, including:

Electronic descriptors: Partial charges on nitrogen atoms, HOMO/LUMO energies. nih.govmdpi.com

Topological descriptors: Describing atomic connectivity and branching.

Geometrical descriptors: Molecular surface area, volume.

Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) would then be used to create a model linking these descriptors to the pKa. mdpi.comresearchgate.net Such models can then be used to accurately predict the pKa of new compounds like this compound before their synthesis.

Molecular Modeling for Scaffold and Linker Design

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs and its versatile properties. tandfonline.comresearchgate.netnih.govorganic-chemistry.org Molecular modeling plays a crucial role in leveraging the this compound structure for scaffold and linker design in drug discovery. researchgate.netnih.gov

As a scaffold , the piperazine core provides a three-dimensional framework upon which functional groups can be appended to optimize interactions with a biological target. The defined stereochemistry and conformational preferences of the ring are key to orienting these groups in precise spatial arrangements. Molecular docking simulations can be used to place the scaffold into the active site of a target protein, predicting its binding mode and affinity. nih.govphyschemres.org This allows chemists to rationally design modifications to the scaffold—for example, by changing the substituents on the nitrogen or carbon atoms—to improve binding.

Computational Approaches in Synthetic Route Planning

Designing an efficient synthesis for a target molecule is a complex challenge that can be significantly streamlined using computational tools. Computer-Aided Synthesis Planning (CASP) uses algorithms to identify viable retrosynthetic pathways, breaking down a complex target like this compound into simpler, commercially available precursors. synthiaonline.comthe-scientist.com

These programs operate through two main strategies:

Knowledge-Based Systems: These systems use a database of known chemical reactions and transformation rules, often hand-coded by expert chemists, to suggest retrosynthetic disconnections. synthiaonline.com

Machine Learning-Based Systems: Modern approaches use machine learning models trained on vast databases of published reactions. These models can "learn" the rules of chemical reactivity and propose novel, efficient synthetic routes that a human chemist might not have considered. synthiaonline.comthe-scientist.com

For this compound, a CASP tool would analyze the structure and suggest key bond disconnections. Plausible retrosynthetic steps might include:

Hydrolysis of the methyl ester.

Amide bond disconnection to separate the acetyl group and the piperazine-2-carboxylate core.

Disconnection of the piperazine ring itself, for example, via reactions like reductive amination or cyclization of a diamine precursor. mdpi.comnih.gov

The software can then score and rank the proposed routes based on factors like the number of steps, predicted yield, and the cost of starting materials, providing the synthetic chemist with a powerful tool for strategic planning. the-scientist.com

Analytical Methodologies for the Characterization and Purity Assessment in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS, X-ray Crystallography)

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights into the carbon-hydrogen framework, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton (¹H) and carbon (¹C) signals, especially in complex cyclic structures like the piperazine (B1678402) ring system of Methyl 4-acetylpiperazine-2-carboxylate.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) would be employed to establish proton-proton couplings, revealing which protons are adjacent to one another within the piperazine ring and the acetyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then correlate each proton signal to its directly attached carbon atom. Further structural details, including the connectivity across quaternary carbons (like the carbonyl carbons of the acetyl and ester groups), would be elucidated using Heteronuclear Multiple Bond Correlation (HMBC) , which shows couplings between protons and carbons that are two or three bonds away. The expected correlations would confirm the precise placement of the acetyl group at the N4 position and the methyl carboxylate group at the C2 position of the piperazine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), it allows for the determination of the precise molecular formula. For this compound (C₈H₁₄N₂O₃), the expected exact mass would be calculated and compared against the experimental value. This technique helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

| Technique | Purpose | Expected Data for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals and confirmation of atom connectivity. | Correlation signals confirming the piperazine ring structure and the positions of the acetyl and methyl carboxylate substituents. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact molecular formula. | An exact mass measurement corresponding to the molecular formula C₈H₁₄N₂O₃. |

| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure and absolute stereochemistry. | Precise bond lengths, bond angles, and the absolute configuration (R or S) of the stereocenter at the C2 position. |

X-ray Crystallography: As this compound is a chiral compound, determining its absolute stereochemistry is crucial. X-ray crystallography stands as the definitive method for this purpose. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the molecule, revealing the precise spatial arrangement of each atom. This would allow for the unambiguous assignment of the stereocenter at the C2 position as either R or S. Furthermore, it provides highly accurate data on bond lengths and angles, offering a complete structural picture of the molecule in the solid state.

Chromatographic Methods for Purity Determination and Enantiomeric Excess (e.g., Chiral HPLC)

Beyond structural confirmation, assessing the purity of a compound is a critical step. For chiral molecules, this includes determining the enantiomeric excess (e.e.), which is a measure of the relative amounts of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For this compound, a suitable CSP would be selected based on the compound's functional groups. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for a wide range of chiral compounds.

A method would be developed by screening various chiral columns and mobile phase compositions (typically mixtures of a hydrocarbon solvent like hexane (B92381) and an alcohol like isopropanol) to achieve baseline separation of the (R)- and (S)-enantiomers. Once a suitable method is established, a calibrated detector (such as a UV detector) would be used to quantify the area under each peak, allowing for the precise calculation of the enantiomeric excess.

| Chromatographic Method | Purpose | Key Parameters for Method Development |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the (R)- and (S)-enantiomers to determine enantiomeric excess (e.e.). | Chiral stationary phase selection, mobile phase composition, flow rate, and detector wavelength. |

The development of such analytical methods is a prerequisite for any further research or application of this compound, ensuring that the material being studied is of a known and high degree of purity and that its absolute stereochemistry is unequivocally established.

Future Research Directions and Innovative Perspectives

Development of Chemo- and Regioselective Transformations

The structure of Methyl 4-acetylpiperazine-2-carboxylate presents a compelling challenge for selective chemical transformations due to its multiple reactive sites: an N-acetyl amide, a tertiary amine, and a methyl ester. Future research will need to focus on developing reactions that can target one site with high precision, leaving the others intact.

The primary difficulty in reactions involving unsymmetrical piperazines or similar multi-functional molecules is controlling regioselectivity, which can often lead to isomeric product mixtures. urfu.ru For this specific compound, key transformations of interest would include:

Selective Reduction: Differentiating between the amide and ester carbonyl groups is a classic challenge. Future work could explore chemoselective reducing agents or catalytic systems that preferentially reduce the ester to an alcohol (forming (4-acetylpiperazin-2-yl)methanol) or the amide to an amine (forming Methyl 4-ethylpiperazine-2-carboxylate).

Selective Hydrolysis: Conditions could be optimized for the selective saponification of the methyl ester to its corresponding carboxylic acid without affecting the N-acetyl group, providing a key intermediate for further derivatization.

C-H Functionalization: Recent major advances have been made in the direct C-H functionalization of the piperazine (B1678402) ring, providing new avenues for synthesis. mdpi.comresearchgate.net Future efforts could adapt photoredox or metal-catalyzed methods to selectively introduce substituents at the C3, C5, or C6 positions of the piperazine core, a significant challenge given the existing substitution pattern. mdpi.com Organic photoredox catalysis, for instance, has been used for the C-H alkylation of carbamate-protected piperazines. mdpi.com

Table 1: Potential Selective Transformations for Piperazine Derivatives

| Transformation Type | Target Functional Group | Potential Reagent/Methodology | Hypothetical Product | Reference for Concept |

|---|---|---|---|---|

| Chemoselective Reduction | Methyl Ester | Mild selective borane (B79455) reagents | (4-acetylpiperazin-2-yl)methanol | mdpi.com |

| Chemoselective Reduction | N-acetyl Amide | Harsh reduction (e.g., LiAlH4) | Methyl 4-ethylpiperazine-2-carboxylate | nih.gov |

| Regioselective C-H Alkylation | α-carbon to Nitrogen | Organic Photoredox Catalysis with Michael Acceptors | C3-alkylated this compound | mdpi.com |

| Selective Hydrolysis | Methyl Ester | Enzyme-catalyzed or pH-controlled hydrolysis | 4-acetylpiperazine-2-carboxylic acid | nih.gov |

Exploration of Novel Catalytic Applications

The inherent structural features of piperazine derivatives make them excellent candidates for applications in catalysis, either as ligands for metal complexes or as organocatalysts. rsc.orgresearchgate.net The chiral center in this compound is particularly significant, suggesting its potential use in asymmetric catalysis.

Future research could explore its use in several catalytic domains:

Ligand Development: The two nitrogen atoms and the carboxylate group (after hydrolysis) can act as coordination sites for metal ions. rsc.orgbiointerfaceresearch.com This could facilitate the design of novel metal complexes for catalytic processes. Copper(II) complexes with tetradentate piperazine-based ligands, for example, have been synthesized and studied for their chemical properties and reactivity. mdpi.com

Asymmetric Organocatalysis: Chiral piperazines have been effectively used as catalysts in asymmetric reactions, such as the addition of dialkylzincs to aldehydes, achieving high enantiomeric excesses. rsc.orgrsc.org Similarly, chiral dibenzylpiperazine has proven to be an efficient catalyst for the asymmetric conjugate addition of aldehydes to nitroalkenes. unl.pt A key research direction would be to synthesize the enantiopure form of this compound and evaluate its efficacy as an organocatalyst in various carbon-carbon bond-forming reactions.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Modern chemical synthesis is increasingly benefiting from artificial intelligence (AI) and machine learning (ML) to predict reaction outcomes and design efficient synthetic pathways. rsc.orgiscientific.org These computational tools can analyze vast databases of chemical reactions to propose novel and optimized routes that may not be obvious to a human chemist. acs.orgnih.gov

For a molecule like this compound, AI can be leveraged in several ways:

Retrosynthesis Planning: AI platforms like Synthia™ and ASKCOS can be used to devise synthetic routes by working backward from the target molecule. acs.orgthe-scientist.com This can uncover more efficient or cost-effective pathways using different starting materials or reaction types compared to traditional methods. These tools have demonstrated the ability to generalize and propose routes for new target compounds not present in their training data. acs.org

Reaction Condition Optimization: ML models can predict the optimal conditions (catalyst, solvent, temperature) for a given transformation, accelerating the experimental optimization process. arxiv.org

Discovery of Analogs: AI can be used to design virtual libraries of analogs by suggesting modifications to the core structure and predicting their synthetic feasibility, which is crucial for applications in drug discovery and materials science. iscientific.org Transfer learning, an approach where a model is pre-trained on a large dataset before being fine-tuned on a smaller, specific one, has significantly improved the accuracy of retrosynthetic predictions. nih.gov

Advancements in Stereocontrol and Asymmetric Synthesis of Piperazine Derivatives

The C2-carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). As the biological and material properties of chiral molecules often depend on their specific 3D structure, the development of methods for its asymmetric synthesis is paramount. rsc.org

While the synthesis of C-substituted piperazines has been historically challenging, several advanced strategies are emerging: mdpi.comnih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring. For example, the synthesis of cis-2,5-disubstituted homochiral piperazines has been achieved through the regioselective ring-opening of chiral aziridines derived from natural amino acids. rsc.org

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful strategy. This includes the asymmetric hydrogenation of pyrazine (B50134) precursors, which can yield a wide range of chiral piperazines with high enantiomeric excess (ee). acs.org Other methods involve the enantioselective desymmetrization of centrosymmetric piperazines via acylation. nih.gov

Asymmetric Lithiation: Direct C-H functionalization via asymmetric lithiation using a chiral ligand (like (-)-sparteine) has been reported for N-Boc-protected piperazines, allowing for the synthesis of enantiopure α-substituted derivatives. mdpi.comresearchgate.net

Table 2: Selected Asymmetric Synthesis Strategies for Chiral Piperazines

| Strategy | Key Reagents/Catalyst | Reported Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| Asymmetric Addition | Chiral piperazine catalyst with dialkylzincs | Up to 96% e.e. | rsc.orgrsc.org |

| Asymmetric Hydrogenation | Ir-catalyzed hydrogenation of activated pyrazines | Up to 96% e.e. | acs.org |

| Asymmetric Acylation (Desymmetrization) | Chiral DMAP analogues | Up to 70% e.e. | nih.gov |

| Asymmetric Lithiation | s-BuLi/(-)-sparteine (B7772259) | Varies with electrophile | researchgate.net |

Exploitation in Advanced Materials Chemistry

Beyond its potential in medicinal chemistry, the piperazine scaffold is a valuable building block in materials science. rsc.org The distinct functional groups on this compound make it an intriguing candidate for incorporation into advanced materials.

Future research avenues include:

Polymer Chemistry: The ester functional group can be used as a handle for polymerization reactions, such as through transesterification to create novel polyesters. The piperazine ring itself can be incorporated into polymer backbones to influence properties like thermal stability, solubility, and CO2 capture capabilities. researchgate.net

Metal-Organic Frameworks (MOFs): Piperazine derivatives have been successfully used as organic linkers to construct MOFs. rsc.orgresearchgate.net The nitrogen atoms of the piperazine ring can coordinate with metal ions, creating porous, crystalline structures. The functional groups on this compound could be used to tune the pore environment and functionality of the resulting MOF for applications in gas storage, separation, or catalysis. The incorporation of a piperazine moiety into macrocyclic ligands has been shown to enhance the stability of their corresponding metal complexes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-acetylpiperazine-2-carboxylate, and how can reaction conditions be optimized to maximize yield?